molecular formula C9H19NO2 B13672727 (S)-Methyl 2-aminooctanoate

(S)-Methyl 2-aminooctanoate

Cat. No.: B13672727
M. Wt: 173.25 g/mol
InChI Key: YIXVJEQKTFRTBW-QMMMGPOBSA-N
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Description

(S)-Methyl 2-aminooctanoate is an organic compound with the molecular formula C9H19NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-aminooctanoate typically involves the esterification of (S)-2-aminooctanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of immobilized enzymes as catalysts can enhance the selectivity and efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-aminooctanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-Methyl 2-aminooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-aminooctanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-aminooctanoate: The enantiomer of (S)-Methyl 2-aminooctanoate, with different spatial arrangement.

    Methyl 2-aminohexanoate: A shorter chain analog with similar functional groups.

    Methyl 2-aminodecanoate: A longer chain analog with similar functional groups.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other analogs. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in pharmaceuticals and asymmetric synthesis.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl (2S)-2-aminooctanoate

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3/t8-/m0/s1

InChI Key

YIXVJEQKTFRTBW-QMMMGPOBSA-N

Isomeric SMILES

CCCCCC[C@@H](C(=O)OC)N

Canonical SMILES

CCCCCCC(C(=O)OC)N

Origin of Product

United States

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